molecular formula C22H35N3O2 B1522282 Tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate CAS No. 1189489-52-8

Tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate

Cat. No. B1522282
M. Wt: 373.5 g/mol
InChI Key: ADWDLBFPPGSCGZ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C21H33N3O2 . It is a solid substance and has a molecular weight of 359.51 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H33N3O2/c1-21(2,3)26-20(25)24-11-9-19(10-12-24)23-15-13-22(14-16-23)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 359.51 .

Scientific Research Applications

Histamine H4 Receptor Ligands

This compound has been studied for its role in the synthesis of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). One of the notable compounds in this series, which contains elements structurally similar to tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate, has demonstrated potency in vitro and activity as an anti-inflammatory agent in animal models, as well as antinociceptive activity in pain models (Altenbach et al., 2008).

Synthesis of Jak3 Inhibitor Intermediate

The compound has been identified as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient approach to the synthesis of this compound has been proposed, highlighting its significance in the development of this class of inhibitors (Chen Xin-zhi, 2011).

Intermediate for Anticancer Drugs

It is also an important intermediate for small molecule anticancer drugs. A synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the compound , was developed, showcasing its relevance in the synthesis of anticancer compounds (Zhang et al., 2018).

Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, similar in structure to the compound of interest, have been used as versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions, illustrating the compound's utility in diverse synthetic applications (Jasch et al., 2012).

Catalysis in Aerobic Oxidation

In catalysis, tert-butyl perbenzoate, structurally related to the compound, has been used as a substitute in Fujiwara-Moritani reactions, demonstrating the compound's potential in facilitating certain types of chemical reactions (Liu & Hii, 2011).

Chiral Auxiliary in Synthesis

The compound has been explored in the context of chiral auxiliary applications, particularly in the synthesis of a variety of enantiomerically pure compounds, showcasing its importance in asymmetric synthesis (Studer et al., 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-21(2,3)27-20(26)24-12-10-22(4,11-13-24)25-16-14-23(15-17-25)18-19-8-6-5-7-9-19/h5-9H,10-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWDLBFPPGSCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674295
Record name tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate

CAS RN

1189489-52-8
Record name tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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